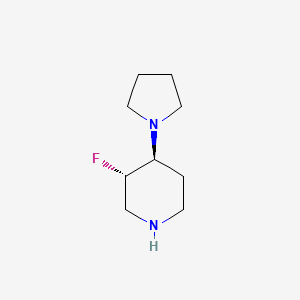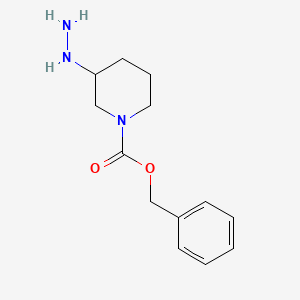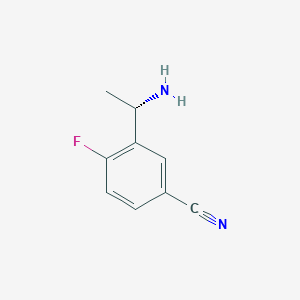
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminoetil)-4-fluorobenzonitrilo es un compuesto orgánico quiral con aplicaciones significativas en varios campos de la química y la biología. Este compuesto se caracteriza por la presencia de un grupo amino, un átomo de flúor y una unidad de benzonitrilo, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-3-(1-Aminoetil)-4-fluorobenzonitrilo típicamente implica la reducción asimétrica del precursor cetónico correspondiente. Un método común es la hidrogenación catalítica de 4-fluoro-3-(1-oxoetil)benzonitrilo utilizando un catalizador quiral. La reacción se lleva a cabo en condiciones suaves, a menudo a temperatura ambiente y presión atmosférica, para garantizar una alta enantioselectividad.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-3-(1-Aminoetil)-4-fluorobenzonitrilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas garantiza la escalabilidad de la síntesis mientras se mantiene la pureza enantiomérica deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-3-(1-Aminoetil)-4-fluorobenzonitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar el compuesto nitro correspondiente.
Reducción: El grupo nitrilo se puede reducir para formar la amina correspondiente.
Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) y el terc-butóxido de potasio (KOtBu) se utilizan para reacciones de sustitución.
Productos principales formados
Oxidación: Formación de 3-(1-nitroetil)-4-fluorobenzonitrilo.
Reducción: Formación de 3-(1-aminoetil)-4-fluorobencilamina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminoetil)-4-fluorobenzonitrilo tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como bloque de construcción en la síntesis de compuestos biológicamente activos.
Medicina: Explorado por su posible uso en el desarrollo de productos farmacéuticos, particularmente en la síntesis de fármacos quirales.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-3-(1-Aminoetil)-4-fluorobenzonitrilo implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el átomo de flúor puede mejorar la lipofilia y la estabilidad metabólica del compuesto. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-4-(1-Aminoetil)ácido benzoico
- (S)-4-(1-Aminoetil)fenol
- (S)-3-(1-Aminoetil)benzonitrilo
Singularidad
(S)-3-(1-Aminoetil)-4-fluorobenzonitrilo es único debido a la presencia del átomo de flúor, que confiere propiedades químicas y biológicas distintas. El átomo de flúor puede influir en la reactividad, estabilidad e interacción del compuesto con objetivos biológicos, lo que lo convierte en un compuesto valioso en diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H9FN2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |
Clave InChI |
VUFKNZPRTMDINV-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)C#N)F)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)


![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
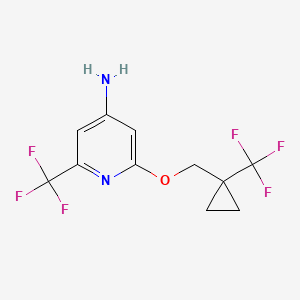
![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)
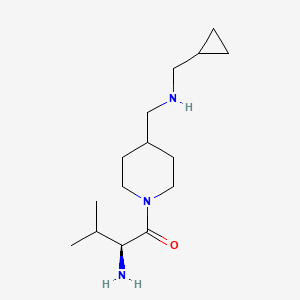
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
